Methyl 2-methanesulfonylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

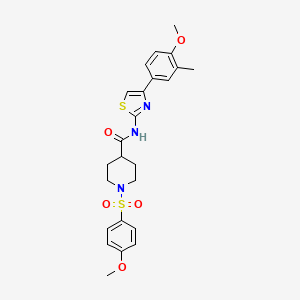

Methyl 2-methanesulfonylpropanoate is a chemical compound with the molecular formula C5H10O4S . It has a molecular weight of 166.20 .

Molecular Structure Analysis

Methyl 2-methanesulfonylpropanoate contains a total of 19 bonds, including 9 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 sulfone . The molecule contains a total of 20 atoms, including 10 Hydrogen atoms, 5 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .Wissenschaftliche Forschungsanwendungen

- Methyl 2-methanesulfonylpropanoate serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates .

- Methyl 2-methanesulfonylpropanoate plays a crucial role in the synthesis of PolarClean, a green solvent. PolarClean is derived from methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which is synthesized via Michael additions using this compound .

Organic Synthesis and Medicinal Chemistry

Green Solvent Development

These applications highlight the versatility and importance of Methyl 2-methanesulfonylpropanoate in scientific research. Researchers continue to explore its potential across various disciplines, driving innovation and discovery . If you need further details or additional applications, feel free to ask!

Safety and Hazards

Methyl 2-methanesulfonylpropanoate is classified as having acute toxicity, both oral and dermal . It’s also classified as a skin corrosive and a skin sensitizer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methyl 2-methanesulfonylpropanoate is a type of ester . The primary targets of Methyl 2-methanesulfonylpropanoate are likely to be biological molecules within the intracellular environment that can undergo nucleophilic attack . The specific targets can vary depending on the local structural characteristics of the nucleophile .

Mode of Action

Methyl 2-methanesulfonylpropanoate, like other esters, acts as an alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

It’s known that esters like methyl 2-methanesulfonylpropanoate can participate in various biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of Methyl 2-methanesulfonylpropanoate’s action depend on its specific targets and the biochemical pathways it affects. As an alkylating agent, Methyl 2-methanesulfonylpropanoate can potentially alter the structure and function of its targets, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of Methyl 2-methanesulfonylpropanoate can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can react with Methyl 2-methanesulfonylpropanoate, and the specific characteristics of the intracellular environment where Methyl 2-methanesulfonylpropanoate acts .

Eigenschaften

IUPAC Name |

methyl 2-methylsulfonylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-4(5(6)9-2)10(3,7)8/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHLMQITLBMLKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methanesulfonylpropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2417616.png)

![2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2417619.png)

![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2417620.png)

![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)

![N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417627.png)

![1-methyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2417630.png)